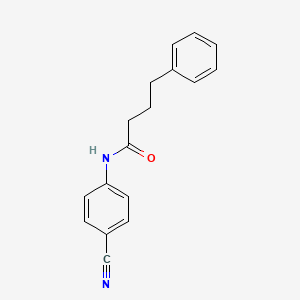
N-(4-cyanophenyl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-4-phenylbutanamide, also known as CPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of the amphetamine family and has been shown to have a range of interesting properties, including the ability to act as a dopamine transporter inhibitor. In
作用机制
The mechanism of action of N-(4-cyanophenyl)-4-phenylbutanamide involves its ability to inhibit the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a range of physiological and psychological processes, including reward, motivation, and motor control. By blocking the reuptake of dopamine, N-(4-cyanophenyl)-4-phenylbutanamide increases the levels of dopamine in the brain, which can lead to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-4-phenylbutanamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to increase dopamine levels in the brain, N-(4-cyanophenyl)-4-phenylbutanamide has also been shown to have an impact on other neurotransmitters, including serotonin and norepinephrine. N-(4-cyanophenyl)-4-phenylbutanamide has also been shown to have an effect on the cardiovascular system, including an increase in heart rate and blood pressure.
实验室实验的优点和局限性
One of the main advantages of using N-(4-cyanophenyl)-4-phenylbutanamide in lab experiments is its ability to act as a dopamine transporter inhibitor. This property makes N-(4-cyanophenyl)-4-phenylbutanamide a potential tool for studying the role of dopamine in various neurological disorders. However, there are also some limitations to using N-(4-cyanophenyl)-4-phenylbutanamide in lab experiments, including its potential for toxicity and the need for careful dosage control.
未来方向
There are many potential future directions for research on N-(4-cyanophenyl)-4-phenylbutanamide. One area of interest is in the development of new drugs based on the structure of N-(4-cyanophenyl)-4-phenylbutanamide. Researchers are also interested in exploring the potential therapeutic applications of N-(4-cyanophenyl)-4-phenylbutanamide in the treatment of various neurological disorders. Finally, there is a need for further research on the safety and toxicity of N-(4-cyanophenyl)-4-phenylbutanamide, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(4-cyanophenyl)-4-phenylbutanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of interesting properties, including the ability to act as a dopamine transporter inhibitor. N-(4-cyanophenyl)-4-phenylbutanamide has many potential applications in the field of neuroscience, and there are many exciting future directions for research on this compound. However, there are also some limitations and potential safety concerns that need to be carefully considered. Overall, N-(4-cyanophenyl)-4-phenylbutanamide is a promising compound that has the potential to contribute to our understanding of the brain and its role in various physiological and psychological processes.
合成方法
The synthesis of N-(4-cyanophenyl)-4-phenylbutanamide involves a multi-step process that includes the reaction of 4-cyanobenzaldehyde with 4-phenylbutanone in the presence of a catalyst. The resulting intermediate is then reduced using sodium borohydride to produce the final product, N-(4-cyanophenyl)-4-phenylbutanamide. This process has been optimized over the years to ensure high purity and yield of the final product.
科学研究应用
N-(4-cyanophenyl)-4-phenylbutanamide has been widely studied for its potential use in scientific research. One of the most interesting applications of N-(4-cyanophenyl)-4-phenylbutanamide is in the field of neuroscience. N-(4-cyanophenyl)-4-phenylbutanamide has been shown to act as a dopamine transporter inhibitor, which means that it can block the reuptake of dopamine in the brain. This property makes N-(4-cyanophenyl)-4-phenylbutanamide a potential tool for studying the role of dopamine in various neurological disorders, including addiction, depression, and Parkinson's disease.
属性
IUPAC Name |
N-(4-cyanophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-13-15-9-11-16(12-10-15)19-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDNOEFRKFIJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-4-phenylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

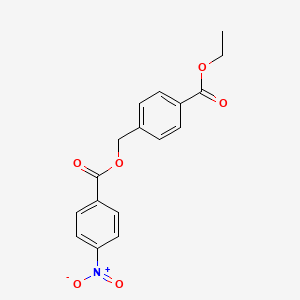
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
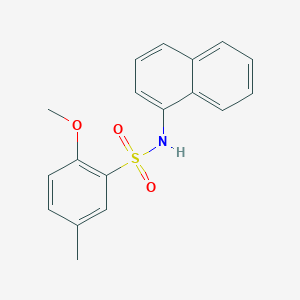
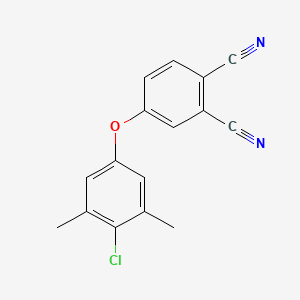
![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
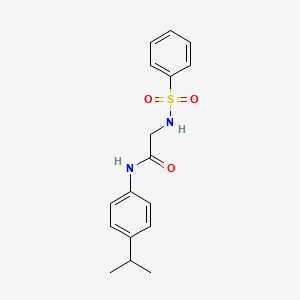
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)
